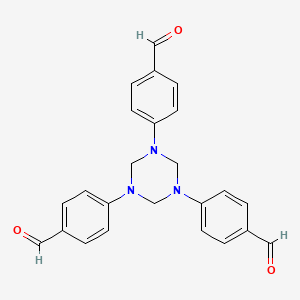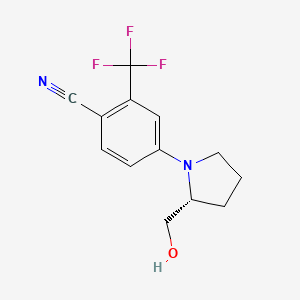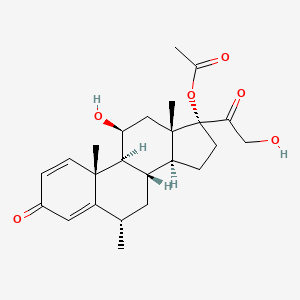
4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy is a compound known for its unique structure and properties. It is a derivative of piperidine, characterized by the presence of an amino group and a nitroxyl radical. This compound is often used in various scientific research applications due to its stability and reactivity.
Mechanism of Action
Target of Action
The primary target of 4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy is free radicals . It is known to capture free radicals and quench singlet oxygen .
Mode of Action
This compound interacts with its targets by attaching the nitroxyl radical with the surface atoms . This interaction results in the stabilization of the free radicals, thereby preventing them from causing damage to other molecules .
Biochemical Pathways
The compound affects the oxidation pathway . It acts as an effective oxidation catalyst, capable of oxidizing primary alcohols to aldehydes and secondary alcohols to ketones .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the neutralization of free radicals . By capturing free radicals and quenching singlet oxygen, it prevents these reactive species from causing oxidative damage to cells and tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy. For instance, the presence of other reactive species in the environment could potentially affect its ability to capture free radicals . Furthermore, factors such as temperature and pH could influence its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethylpiperidine.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using acryloyl chloride as a reagent.
Formation of the Nitroxyl Radical: The final step involves the oxidation of the intermediate compound to form the nitroxyl radical.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using bulk reactors to handle large volumes of reactants.
Controlled Conditions: Maintaining controlled temperature and pressure conditions to ensure the stability of the compound.
Purification: Employing purification techniques such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxone and iodine.
Reducing Agents: Reducing agents such as hydrazine can be used in specific conditions.
Solvents: Solvents like ethanol and benzene are often used to facilitate these reactions.
Major Products
Scientific Research Applications
4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of stable radicals.
Biology: Employed in studies involving free radicals and their effects on biological systems.
Medicine: Investigated for potential therapeutic applications, including as an antioxidant.
Industry: Utilized in the stabilization of polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound without the amino group, used in different applications.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative with a hydroxyl group instead of an amino group.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl): A well-known stable radical used in various oxidation reactions.
Uniqueness
4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy is unique due to the presence of both an amino group and a nitroxyl radical. This combination provides it with distinct reactivity and stability, making it valuable in both research and industrial applications .
Properties
CAS No. |
1187576-58-4 |
|---|---|
Molecular Formula |
C₉H₁₉N¹⁵NO |
Molecular Weight |
172.25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





